Elvucitabine-13C,15N2
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Overview
Description
Elvucitabine-13C,15N2 is a stable isotopically labeled analog of elvucitabine, a nucleoside reverse transcriptase inhibitor. Elvucitabine is primarily investigated for its potential use in treating human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections . The isotopic labeling with carbon-13 and nitrogen-15 makes this compound particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Elvucitabine-13C,15N2 involves multiple steps, starting from L-xylose. The key steps include stereocontrolled β-glycosidation mediated by trimethylsilyl trifluoromethanesulfonate and the use of chloroacetyl groups for the protection of hydroxyl groups . The isotopic labeling is achieved by incorporating carbon-13 and nitrogen-15 labeled precursors during the synthesis process .
Industrial Production Methods
Industrial production of this compound requires specialized facilities to handle isotopically labeled compounds. The process involves the continuous supply of carbon-13 dioxide and nitrogen-15 containing salts in a controlled environment to ensure uniform labeling . The production is typically carried out in closed growth chambers with hydroponic nutrient supply to achieve high degrees of enrichment .
Chemical Reactions Analysis
Types of Reactions
Elvucitabine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Elvucitabine-13C,15N2 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of elvucitabine in the body.
Metabolic Tracing: Helps in studying the metabolic processes in cells and organisms.
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Drug Development: Assists in the development of new antiviral drugs by providing insights into the mechanism of action and resistance patterns.
Mechanism of Action
Comparison with Similar Compounds
Elvucitabine-13C,15N2 is similar in chemical structure to other nucleoside reverse transcriptase inhibitors, such as lamivudine and emtricitabine . it has unique properties due to its isotopic labeling, which makes it particularly useful for research applications. The isotopic labeling allows for precise tracking and analysis in various scientific studies.
List of Similar Compounds
Properties
CAS No. |
1217641-78-5 |
---|---|
Molecular Formula |
C₈¹³CH₁₀FN¹⁵N₂O₃ |
Molecular Weight |
230.17 |
Synonyms |
4-Amino-1-[(2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl]-5-fluoro-2(1H)-pyrimidinone-13C,15N2; ACH 126443-13C,15N2; L-Fd 4C-13C,15N2; |
Origin of Product |
United States |
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